(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is a complex organic compound that features a phenothiazine moiety linked to a diphenylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide typically involves the reaction of 4-(10H-phenothiazin-10-yl)phenyl bromide with diphenylphosphine oxide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phenothiazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its phenothiazine moiety is known for its biological activity, which can be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phenothiazine moiety. This moiety can intercalate with DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The diphenylphosphine oxide group can also participate in coordination chemistry, forming complexes with metal ions that can influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(10H-phenothiazin-10-yl): Similar in structure but lacks the diphenylphosphine oxide group.
2,5-Bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole: Contains two phenothiazine moieties and an oxadiazole ring[][10].
Uniqueness
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is unique due to the presence of both the phenothiazine and diphenylphosphine oxide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C30H22NOPS |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
10-(4-diphenylphosphorylphenyl)phenothiazine |
InChI |
InChI=1S/C30H22NOPS/c32-33(24-11-3-1-4-12-24,25-13-5-2-6-14-25)26-21-19-23(20-22-26)31-27-15-7-9-17-29(27)34-30-18-10-8-16-28(30)31/h1-22H |
InChI Key |
MCBJOXCZZLHRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.